5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-(((2-Benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a structurally complex pyrimidine trione derivative characterized by a 1,3-dimethylbarbituric acid core functionalized with a 2-benzoylphenylamino methylene substituent. This compound belongs to the broader class of 5-arylmethylenepyrimidine-2,4,6-triones, which are known for their diverse biological and material science applications. The presence of the 2-benzoylphenyl group introduces steric and electronic effects that may influence its reactivity, solubility, and binding interactions with biological targets .
Properties
IUPAC Name |
5-[(2-benzoylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-22-18(25)15(19(26)23(2)20(22)27)12-21-16-11-7-6-10-14(16)17(24)13-8-4-3-5-9-13/h3-12,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJOXNWHHHEFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-benzoylaniline with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antiviral agent , particularly against respiratory syncytial virus (RSV). In a study evaluating various derivatives of pyrimidine compounds, it was noted that modifications to the structure can enhance antiviral activity. For instance, certain analogs demonstrated EC50 values below 4 nM against RSV, suggesting that structural optimization can lead to potent antiviral agents .
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, it has been suggested that the inhibition of STAT3/5 activation pathways could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor . It has shown potential in modulating the activity of various enzymes linked to metabolic pathways and disease processes. For instance, the inhibition of certain kinases could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. SAR studies have indicated that specific substitutions on the pyrimidine ring can significantly influence biological activity. For instance, variations in the benzoyl moiety have been correlated with changes in potency against viral infections and cancer cell lines .
Case Studies and Research Findings
Several case studies have highlighted the compound's therapeutic potential:
- Antiviral Activity : A study found that certain derivatives of the compound exhibited significant antiviral activity against RSV, with detailed analysis showing a correlation between structural features and efficacy .
- Cancer Cell Studies : In vitro studies demonstrated that modifications to the compound could enhance its ability to induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Antiproliferative Activity
Pyrimidine trione derivatives with aromatic substituents at the 5-position exhibit notable antiproliferative activity. For example:
- 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs ():
These compounds demonstrated potent growth inhibition against 60 human tumor cell lines, with IC₅₀ values in the low micromolar range. The indole-benzylidene hybrid structure enhances DNA interaction via intercalation, as shown in in silico studies . - 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives ():
These analogs showed antiproliferative activity against ovarian (A2780) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 0.8–1.2 μM. The benzylidene group facilitates binding to DNA and topoisomerase II .
Key Structural Differences :
- Dimethyl groups at the 1- and 3-positions enhance metabolic stability, a feature shared across analogs .
Antimicrobial and Antifungal Activity
- 5-Arylmethylenepyrimidine-2,4,6-triones ():
Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) exhibited antibacterial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) and antifungal activity against Candida albicans (MIC: 32 μg/mL) . - 5-(4-Bromobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione ():
The bromo substituent enhanced membrane permeability, leading to a 4-fold increase in activity compared to unsubstituted analogs .
Comparison :
- The 2-benzoylphenyl group in the target compound may reduce microbial uptake due to increased hydrophobicity, though its amide linkage could enable hydrogen bonding with microbial enzymes.
Comparison :
- The target compound lacks chalcogen atoms or extended π-systems, limiting its utility in corrosion inhibition or optoelectronics. However, its benzoyl group may enable UV absorption for sensor applications.
Toxicity and Solubility Profiles
- Non-toxic bichalcophene derivatives (): Exhibited low ecotoxicity (LC₅₀ > 100 mg/L in Daphnia magna) and high aqueous solubility (>10 mg/mL) due to hydrophilic substituents .
- N-Benzylindole hybrids ():
Moderate solubility in DMSO (2–5 mg/mL) and plasma protein binding (>90%) were reported, limiting bioavailability .
Comparison :
- The 2-benzoylphenyl group in the target compound likely reduces solubility compared to hydrophilic analogs but may improve blood-brain barrier penetration.
Biological Activity
5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a benzoylphenyl moiety. Its structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Antioxidant Properties
Research has indicated that derivatives of pyrimidine compounds exhibit antioxidant activity. The presence of the benzoylphenyl group enhances this property, which is crucial for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant capabilities .
Hepatoprotective Effects
In research concerning nonalcoholic fatty liver disease (NAFLD), compounds structurally similar to this compound were observed to reduce hepatic fat accumulation and improve liver function markers. These findings suggest that the compound may offer protective effects against liver damage associated with obesity .
Interaction with Biological Targets
The compound's mechanism of action likely involves modulation of key metabolic pathways. Its ability to activate PPARγ suggests it may influence lipid metabolism and inflammatory responses in adipose tissue. This interaction can lead to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators such as adiponectin .
Study on Antioxidant Activity
A comparative study evaluated various pyrimidine derivatives for their antioxidant properties using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited significant scavenging activity compared to standard antioxidants .
Evaluation of Antidiabetic Effects
In vitro studies using HepG2 cells showed that treatment with related pyrimidine derivatives led to increased glucose uptake and enhanced insulin signaling pathways. These findings underscore the potential of this compound as a therapeutic agent for diabetes management .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the methyl groups (δ ~3.2–3.4 ppm for N–CH3), the benzoyl aromatic protons (δ ~7.5–8.1 ppm), and the methine proton (δ ~8.3 ppm) .
- X-ray Crystallography : Reveals planar pyrimidinetrione cores with wide C–C–C angles (~137–139°) at the methine linkage, indicative of intramolecular charge separation. Hydrogen-bonding patterns (e.g., C–H···O interactions) form supramolecular chains or fused rings, confirmed via R22(14) and R22(16) motifs .
- FT-IR : Strong carbonyl stretches at ~1700–1750 cm⁻¹ (C=O) and N–H bending at ~1600 cm⁻¹.
Methodological Note : For crystallography, grow single crystals via slow evaporation from acetone. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection .
How can researchers resolve contradictions in spectral data or crystallographic results?
Advanced Research Focus
Discrepancies in spectral assignments (e.g., unexpected splitting in NMR) or crystallographic packing may arise from polymorphism or solvent-dependent conformational changes. To address this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental XRD data with computational predictions (e.g., Mercury or CrystalExplorer) to validate hydrogen-bonding networks .
- Use HPLC-MS to rule out impurities (>99% purity required for structural studies).
Case Study : In related pyrimidinetriones, discrepancies in 13C NMR shifts were resolved by DFT calculations (B3LYP/6-311+G(d,p)), confirming the influence of electron-withdrawing substituents on carbonyl environments .
What computational strategies optimize the synthesis or functionalization of this compound?
Q. Advanced Research Focus
- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways. For example, simulate the condensation mechanism to optimize catalyst selection (e.g., piperidine vs. DMAP) .
- Machine Learning : Train models on existing pyrimidinetrione datasets to predict reaction yields or regioselectivity. Input features include solvent polarity, temperature, and substituent electronic parameters (Hammett σ values).
Methodological Note : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up.
What supramolecular interactions govern the solid-state packing of this compound?
Advanced Research Focus
The compound forms C–H···O hydrogen-bonded chains with alternating R22(14) and R22(16) ring motifs. Key interactions include:
- Methine C–H donating to pyrimidinetrione carbonyls (d = 2.6–2.8 Å, ∠ = 140–150°).
- π-π stacking between benzoyl groups (interplanar distance ~3.5 Å), stabilized by dispersion forces .
Experimental Design : Co-crystallize with halogenated solvents (e.g., dichloromethane) to probe halogen-bonding potential. Analyze via Hirshfeld surfaces (CrystalExplorer) .
How can researchers evaluate the bioactivity of this compound, particularly in protein aggregation inhibition?
Q. Advanced Research Focus
- Thioflavin-T Assay : Assess inhibition of amyloid-beta (Aβ) or SOD1 aggregation. Prepare 10 μM compound in PBS (pH 7.4) with 20 μM ThT. Monitor fluorescence (λex = 440 nm, λem = 485 nm) over 24–48 hours .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., mutant SOD1). Use 50 μM protein and 500 μM compound in 20 mM Tris-HCl (pH 7.5). Fit data to a one-site model for ΔH and Kd .
Contradiction Analysis : If EC50 values vary between assays, check compound solubility (use DMSO stocks ≤1% v/v) or confirm target engagement via SPR or native MS .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Q. Advanced Research Focus
- Byproduct Formation : Under scaled conditions, competing reactions (e.g., Michael additions) may occur. Mitigate via:
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity batches (>99%).
How does substituent variation impact the compound’s electronic properties and reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Nitro or acetyl substituents on the benzoyl ring increase electrophilicity at the methine carbon, accelerating nucleophilic attacks (e.g., in Diels-Alder reactions).
- Hammett Analysis : Plot log(k) vs. σ values for substituents to quantify electronic effects. For example, 4-methoxy groups (σ = -0.27) reduce reactivity compared to 3-nitro (σ = +0.71) .
Experimental Design : Synthesize analogs (e.g., 4-methoxy, 3-nitro) and compare via cyclic voltammetry (oxidation potentials) or UV-Vis solvatochromism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
